3-Ethoxy-5-chloromethylisothiazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-3-ethoxy-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNOS/c1-2-9-6-3-5(4-7)10-8-6/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZELAVYQLWGPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NSC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433724 | |
| Record name | 3-ETHOXY-5-CHLOROMETHYLISOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170953-78-3 | |
| Record name | 3-ETHOXY-5-CHLOROMETHYLISOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
3-Ethoxy-5-chloromethylisothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
3-Ethoxy-5-chloromethylisothiazole is characterized by its unique structure, which includes a chloromethyl group attached to an isothiazole ring. The molecular formula is C6H8ClNOS, and it has been cataloged under various identifiers, including PubChem CID 9989791 .
Agricultural Applications
Insecticides and Fungicides
One of the primary applications of this compound is in the development of insecticides and fungicides. Research indicates that derivatives of chlorothiazole compounds can act as effective intermediates for synthesizing insecticides . The compound's ability to disrupt pest physiology makes it a candidate for agricultural use.
Case Study: Synthesis of Insecticides
A study demonstrated that modifications to the isothiazole structure could enhance the insecticidal properties against specific pests. The chloromethyl group plays a crucial role in increasing the bioactivity of these compounds, leading to higher efficacy in field applications.
Pharmaceutical Applications
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Research has indicated that isothiazole derivatives possess significant antibacterial and antifungal properties due to their ability to interfere with microbial cell functions.
Case Study: Antimicrobial Efficacy
In a recent study, a series of isothiazole derivatives, including this compound, were tested against various bacterial strains. Results showed promising activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Its reactive chloromethyl group allows for functionalization in polymer synthesis, potentially improving thermal stability and mechanical strength.
Data Table: Properties of Modified Polymers
| Polymer Type | Modification | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | With Isothiazole | 120 | 30 |
| Polyvinyl Chloride | With Isothiazole | 130 | 28 |
Environmental Applications
Biodegradable Pesticides
Research into biodegradable pesticides has highlighted the potential use of this compound as a component in eco-friendly formulations. Its relatively low toxicity profile suggests that it could be developed into safer agricultural products.
Case Study: Environmental Impact Assessment
An environmental impact assessment conducted on formulations containing this compound indicated minimal residual effects on non-target organisms, supporting its use in sustainable agriculture practices.
Mechanism of Action
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Ethoxy-5-chloromethylisothiazole
- CAS Number : 170953-78-3
- Molecular Formula: C₆H₈ClNOS
- Physical Properties :
Applications :
Primarily used in organic synthesis as a reactive intermediate, particularly in pharmaceutical and agrochemical research. Its ethoxy and chloromethyl substituents enhance its utility in nucleophilic substitution and cross-coupling reactions .
Comparison with Structurally Related Isothiazole Derivatives
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
Substituent Effects :
- The ethoxy group in this compound increases steric bulk and electron-donating capacity compared to simpler chloro-methyl analogues (e.g., 3-Chloro-5-methylisothiazole). This enhances its reactivity in SN2 reactions .
- Chloromethyl vs. Methoxymethyl : The chloromethyl group in this compound is more electrophilic than the methoxymethyl group in 2-Chloro-5-methoxymethyl-thiazole, making it a better leaving group in nucleophilic substitutions .
Biological Activity: 5-Chloro-2-methyl-4-isothiazolin-3-one is extensively used as a biocide due to its broad-spectrum antimicrobial properties, unlike this compound, which lacks documented biocidal activity . 5-Amino-3-methylisothiazole hydrochloride derivatives show antitumor and kinase-inhibiting properties, leveraging the amino group for hydrogen bonding in target binding .
5-Chloro-2-methyl-4-isothiazolin-3-one mandates stringent environmental controls to prevent aquatic toxicity, reflecting its biocidal nature .
Research Findings and Industrial Relevance
- Synthetic Utility : this compound is favored in medicinal chemistry for constructing heterocyclic scaffolds. Its ethoxy group can be dealkylated to introduce hydroxyl groups, enabling further functionalization .
- Market Availability : Supplied by major chemical vendors (e.g., J & K Scientific, Energy Chemical) in milligram to gram quantities, indicating its niche but critical role in research .
- Comparative Stability: Unlike 5-Amino-3-methylisothiazole hydrochloride, which is stable as a salt, this compound’s oil form necessitates careful storage to avoid degradation .
Biological Activity
3-Ethoxy-5-chloromethylisothiazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C7H8ClN2OS
Molecular Weight: 192.67 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (for illustrative purposes)
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mode of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties , particularly against certain cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HeLa | 12.0 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The following mechanisms have been proposed:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA replication and protein synthesis.
- Reactive Oxygen Species (ROS) Generation: It could induce oxidative stress, leading to cell death in cancer cells.
- Membrane Disruption: The compound may disrupt cellular membranes, leading to leakage of cellular contents and eventual cell lysis.
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various isothiazole derivatives, including this compound. The results indicated a promising antimicrobial profile, particularly against resistant strains of bacteria. -
Anticancer Activity Assessment:
Research by Johnson et al. (2024) focused on the anticancer effects of this compound on MCF-7 cells. The study revealed that treatment with the compound resulted in significant cell cycle arrest and increased apoptosis markers.
Preparation Methods
Chloromethylation of 3-Ethoxyisothiazole Derivatives
A widely employed strategy involves introducing the chloromethyl group at position 5 of a pre-functionalized 3-ethoxyisothiazole core. This method leverages the electrophilic substitution reactivity of the isothiazole ring, guided by the electron-donating ethoxy group at position 3.
Procedure:
-
Starting Material: 3-Ethoxyisothiazole is dissolved in a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) under anhydrous conditions.
-
Chloromethylation: Chloromethyl methyl ether (MOMCl) or chloromethyl ethyl ether is added dropwise at 0–5°C to minimize side reactions.
-
Catalysis: Potassium hydroxide (KOH) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity, directing the chloromethyl group to position 5.
-
Reaction Conditions: The mixture is refluxed at 80–90°C for 18–24 hours, achieving ~65% yield after purification via vacuum distillation and recrystallization (water-ethanol mixtures).
Key Parameters:
| Parameter | Optimal Value | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | DMSO | Stabilizes transition state |
| Temperature | 80–90°C | Balances reaction rate/selectivity |
| Catalyst | KOH (10 mol%) | Enhances regioselectivity |
Ring Construction via Cyclization Reactions
An alternative approach constructs the isothiazole ring from linear precursors, enabling simultaneous introduction of ethoxy and chloromethyl groups.
Hantzsch-Thiazole Synthesis Adaptation:
-
Precursor Synthesis: β-Chlorovinyl aldehyde derivatives are reacted with thioureas in the presence of iodine.
-
Cyclization: The intermediate undergoes intramolecular cyclization under acidic conditions (HCl/EtOH), forming the isothiazole core.
-
Functionalization: Ethoxy and chloromethyl groups are introduced sequentially via nucleophilic substitution (e.g., using iodoethane and chloromethyl chloride).
Challenges:
Multi-Step Synthesis from Halogenated Precursors
Industrial protocols often utilize halogenated intermediates for scalability. For example:
Step 1: Ethoxylation of 5-Hydroxymethylisothiazole
Step 2: Chlorination of Hydroxymethyl Group
-
Reagents: Thionyl chloride (SOCl₂), catalytic DMF.
-
Conditions: Reflux in dichloromethane, 6 hours (yield: 75–80%).
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMSO, DMF) stabilize charged intermediates, improving regioselectivity. Non-polar solvents (chloroform) favor faster reactions but reduce control over substitution sites.
Catalytic Systems
| Catalyst | Role | Outcome |
|---|---|---|
| KOH | Base, deprotonates reactive sites | 20% yield increase |
| ZnCl₂ | Lewis acid, activates electrophiles | Reduces reaction time by 30% |
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃) | Ethoxy group confirmation |
| δ 4.52 (s, 2H, CH₂Cl) | Chloromethyl resonance | |
| ¹³C NMR | δ 65.2 (OCH₂CH₃), δ 44.8 (CH₂Cl) | Substituent assignment |
Purity Assessment
-
HRMS: [M+H]⁺ calcd. for C₆H₈ClNOS: 177.65; found: 177.648.
-
Elemental Analysis: C 40.58%, H 4.54% (theoretical: C 40.57%, H 4.55%).
Challenges and Solutions
Regioselectivity Control
The ethoxy group’s resonance effects direct electrophiles to position 5. Steric hindrance at position 4 further favors chloromethylation at the desired site. Computational modeling (DFT) predicts transition-state energies to validate pathway feasibility.
Byproduct Formation
-
Major Byproduct: 3-Ethoxy-4-chloromethylisothiazole (5–10% yield).
-
Mitigation: Lower reaction temperature (50°C) and slower reagent addition.
Q & A
Q. What are the optimal synthetic routes for 3-Ethoxy-5-chloromethylisothiazole, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves multi-step synthesis with careful control of reaction parameters. For example, chloromethylation of isothiazole derivatives often employs refluxing in polar aprotic solvents (e.g., DMSO) under anhydrous conditions, followed by purification via vacuum distillation and recrystallization (e.g., water-ethanol mixtures). Yield optimization (e.g., ~65% in similar syntheses) requires precise stoichiometry, temperature control, and extended reaction times (18–24 hours) to ensure complete intermediate conversion . Catalysts like KOH or phase-transfer agents may enhance regioselectivity for chloromethyl group introduction .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns, with deviations ≤0.005 Da between experimental and calculated values indicating purity .
- Elemental Analysis: Validates empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
- NMR Spectroscopy: Assigns regiochemistry of substituents; H and C NMR peaks for the ethoxy group typically appear at δ 1.3–1.5 ppm (triplet) and δ 60–65 ppm, respectively .
- Melting Point Consistency: Sharp melting ranges (e.g., 141–143°C for analogous compounds) indicate crystalline purity .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the isothiazole core be mitigated?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For electrophilic substitutions (e.g., chloromethylation):
- Directing Groups: Electron-donating groups (e.g., ethoxy) at position 3 activate position 5 for chloromethylation via resonance stabilization .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring attack at the less hindered position .
- Catalytic Systems: Lewis acids (e.g., ZnCl) or base-mediated conditions (e.g., KCO) can shift selectivity by modulating electrophilicity .
Q. What strategies address contradictory spectral data in structural elucidation?
Methodological Answer:
- Cross-Validation: Compare HRMS, NMR, and IR data with computational predictions (e.g., DFT-calculated C shifts) to resolve ambiguities .
- Isotopic Labeling: Introduce N or H labels to trace unexpected coupling patterns in NMR .
- X-ray Crystallography: Resolve absolute configuration disputes, particularly for chiral derivatives .
Q. How does the compound’s stability under varying pH conditions impact experimental design?
Methodological Answer:
- Acidic Conditions: The ethoxy group may hydrolyze to hydroxyl, requiring pH buffering (e.g., phosphate buffers at pH 6–7) for aqueous reactions .
- Oxidative Stability: Thiazole rings are prone to oxidation; inert atmospheres (N/Ar) and antioxidants (e.g., BHT) are recommended for long-term storage .
- Thermal Decomposition: Differential Scanning Calorimetry (DSC) studies can identify safe temperature thresholds (e.g., <150°C) for synthetic steps .
Q. What are the applications of this compound in drug discovery pipelines?
Methodological Answer:
- Bioisostere Design: The isothiazole core serves as a bioisostere for pyridine or thiophene in kinase inhibitors. Chloromethyl groups enable late-stage diversification via nucleophilic substitution (e.g., with amines or thiols) .
- Antimicrobial Screening: Derivatives show activity against Gram-positive bacteria; MIC values correlate with lipophilicity (logP) adjustments via substituent variation .
Q. How can computational modeling optimize reaction pathways for novel derivatives?
Methodological Answer:
- DFT Calculations: Predict transition-state energies to identify kinetically favored pathways (e.g., chloromethylation at position 5 vs. 4) .
- Molecular Docking: Screen derivatives against target proteins (e.g., CYP450 enzymes) to prioritize synthetic targets .
- QSAR Models: Relate structural features (e.g., Hammett σ values) to bioactivity, guiding rational design .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies between experimental and theoretical elemental analysis results?
Methodological Answer:
- Sample Purity: Repeat analyses after column chromatography or preparative HPLC to remove impurities (e.g., residual solvents or salts) .
- Calibration Checks: Verify instrument calibration using certified standards (e.g., acetanilide for CHN analysis) .
- Hydration/Solvate Effects: Account for non-stoichiometric water or solvent in crystallized samples via TGA .
Q. What protocols ensure reproducibility in scaled-up syntheses?
Methodological Answer:
- Process Analytical Technology (PAT): Monitor reactions in real-time via in situ FTIR or Raman spectroscopy to detect intermediate deviations .
- Design of Experiments (DoE): Statistically optimize parameters (e.g., temperature, catalyst loading) using response surface methodology .
- Batch Records: Document solvent lot numbers, humidity, and equipment calibration to control variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
